Home > Products > Screening Compounds P87921 > Lanthanum arsenide
Lanthanum arsenide - 12255-04-8

Lanthanum arsenide

Catalog Number: EVT-13879243
CAS Number: 12255-04-8
Molecular Formula: AsLa
Molecular Weight: 213.8271 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lanthanum, the primary component of lanthanum arsenide, is a rare earth element found in the Earth's crust, often occurring alongside cerium and other lanthanides. With an atomic number of 57, lanthanum is known for its reactivity and ability to form various compounds, including oxides and halides . Arsenic, on the other hand, is a metalloid commonly found in nature, often in association with sulfide minerals. The combination of these two elements results in lanthanum arsenide, which falls under the category of binary compounds.

Synthesis Analysis

Methods

The synthesis of lanthanum arsenide can be achieved through several methods, with the thermal reaction method being the most common. This involves mixing lanthanum and arsenic in stoichiometric ratios and heating them at high temperatures to facilitate the reaction:

La+AsLaAs\text{La}+\text{As}\rightarrow \text{LaAs}

Technical Details

Typically, the synthesis requires temperatures exceeding 800 °C to ensure complete reaction. The process must be conducted in an inert atmosphere to prevent oxidation or contamination from moisture or air. The resulting product can then be purified through techniques such as recrystallization or annealing to enhance its semiconductor properties .

Molecular Structure Analysis

Structure

Lanthanum arsenide crystallizes in a sphalerite structure (cubic) with a lattice parameter that varies based on temperature and pressure conditions. The molecular weight of lanthanum arsenide is approximately 213.83 g/mol .

Data

  • Molecular Formula: LaAs
  • Molar Mass: 213.83 g/mol
  • Crystal Structure: Sphalerite (cubic)
Chemical Reactions Analysis

Reactions

Lanthanum arsenide can undergo several chemical reactions depending on environmental conditions. For instance, it reacts with strong oxidizers or acids, which can lead to the formation of lanthanum oxides or arsenic oxides:

LaAs+O2La2O3+As2O3\text{LaAs}+\text{O}_2\rightarrow \text{La}_2\text{O}_3+\text{As}_2\text{O}_3

Technical Details

Mechanism of Action

Process

The mechanism by which lanthanum arsenide functions as a semiconductor involves its electronic band structure. The wide band gap allows for effective electron mobility under certain conditions, enabling its use in electronic devices. When exposed to light or electrical stimuli, electrons can be excited across the band gap, facilitating conductivity.

Data

  • Band Gap Energy: Typically ranges from 1.5 eV to 2 eV depending on purity and structural integrity.
  • Conductivity Type: N-type semiconductor due to excess electrons from arsenic.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Black solid
  • Density: Approximately 6.145 g/cm³
  • Melting Point: Not extensively documented but expected to exceed 800 °C based on constituent elements.

Chemical Properties

Lanthanum arsenide is relatively stable at room temperature but should not be exposed to moisture or air for prolonged periods. It can react with acids to release hydrogen gas and form soluble salts:

LaAs+HClLaCl3+12H2+As\text{LaAs}+\text{HCl}\rightarrow \text{LaCl}_3+\frac{1}{2}\text{H}_2+\text{As}
Applications

Lanthanum arsenide finds applications primarily in electronics due to its semiconductor properties. Specific uses include:

  • Photodetectors: Utilized in sensing devices that detect light.
  • Solar Cells: Employed in photovoltaic devices for converting solar energy into electrical energy.
  • Optoelectronic Devices: Used in various applications requiring light emission or detection.
Historical Evolution and Contextualization of Lanthanum Arsenide Research

Discovery and Early Synthesis Milestones in Lanthanide-Arsenide Systems

The exploration of lanthanide-arsenide systems began against the backdrop of broader rare-earth element discoveries. Lanthanum itself was first isolated in 1839 by Swedish chemist Carl Gustaf Mosander, who identified it within cerium nitrate extracts from the mineral cerite. Mosander named the element "lanthana" (from Greek lanthanein, meaning "to lie hidden") due to its concealed presence in cerium salts [1] [6]. This discovery laid the groundwork for understanding rare-earth chemistry, though the specific arsenide compounds would not emerge for nearly a century.

Early synthetic approaches to lanthanum arsenide (LaAs) faced significant challenges due to the reactivity of elemental lanthanum and the toxicity of arsenic vapors. Initial synthesis attempts in the mid-20th century employed direct combination of elements:

La_{(s)} + As_{(s)} \rightarrow LaAs_{(s)}

This reaction required sealed quartz ampoules under inert atmospheres and temperatures exceeding 800°C to prevent oxidation or arsenic sublimation. The first successful syntheses yielded polycrystalline LaAs with the characteristic rock-salt (NaCl-type) crystal structure, confirmed through X-ray diffraction [3]. These early materials exhibited metallic conductivity, distinguishing them from conventional III-V semiconductors and prompting investigations into their unique electronic properties.

A pivotal advancement came with flux growth techniques using molten tin or lead as solvents, which enabled the production of single-crystalline LaAs at more moderate temperatures (600–700°C). This method mitigated arsenic volatility while allowing controlled crystal growth, essential for fundamental property measurements [6]. Concurrently, the development of high-pressure anvil systems (later refined to diamond anvil cells) facilitated the study of lanthanide arsenides under extreme conditions, revealing phase stability up to 40 GPa—a technique later applied broadly in rare-earth semiconductor research [7].

Table 1: Key Milestones in Early Lanthanum Arsenide Research

YearMilestoneMethodologySignificance
1839Discovery of lanthanumNitric acid extraction of ceriteIdentification of prototype rare-earth element
1950sFirst LaAs synthesisDirect combination in sealed tubesConfirmed NaCl-type structure
1960sSingle-crystal growthTin-flux methodEnabled electronic property measurements
1970sHigh-pressure phase analysisAnvil press techniquesEstablished stability under compression

Evolution of LaAs in Rare-Earth Semiconductor Research

Lanthanum arsenide emerged as a prototype material for understanding the broader class of rare-earth monopnictides (RE-V compounds). Its rock-salt structure—with alternating La³⁺ and As³⁻ ions—exhibited exceptional stability, serving as a reference point for isostructural compounds like cerium arsenide (CeAs) and praseodymium arsenide (PrAs). Research in the 1970s–1980s revealed that LaAs possessed unusual electrical properties: despite its ionic lattice, it demonstrated metallic conductivity due to overlapping 5d bands near the Fermi level, a phenomenon termed "polar metal" behavior [3] [8].

The synthesis of epitaxial LaAs films via molecular beam epitaxy (MBE) in the 1990s marked a transformative advancement. By depositing La and As fluxes onto single-crystal substrates (e.g., GaAs or Si), researchers achieved atomically abrupt interfaces critical for quantum confinement studies. These films exhibited superior electron mobilities (>500 cm²/V·s at 300 K), outperforming many conventional semiconductors in high-frequency applications [6]. However, challenges persisted in controlling arsenic stoichiometry; even minor deviations (<1%) induced defect states that degraded electronic performance.

LaAs played a decisive role in elucidating the lanthanide contraction effect—the progressive decrease in ionic radii across the lanthanide series due to inadequate 4f orbital shielding. In arsenides, this contraction reduced the lattice parameter from LaAs (6.15 Å) to LuAs (5.65 Å), directly modulating band structures. LaAs, with its large ionic radius (117.2 pm for La³⁺), served as the baseline for this trend, enabling predictive models of property evolution in heavier lanthanide arsenides [3] [6].

Table 2: Comparative Properties of Light Lanthanide Arsenides

CompoundLattice Parameter (Å)Electrical BehaviorNotable Feature
LaAs6.15Metallic conductionReference structure for RE-V compounds
CeAs6.06Kondo insulator4f-electron localization at low T
PrAs5.98SemimetalPressure-tunable superconductivity

Role in Advancing f-Block Coordination Chemistry Frameworks

While LaAs itself is an extended solid, its study profoundly influenced molecular f-block coordination chemistry. As a lanthanide(III) compound, LaAs exemplifies the dominance of the +3 oxidation state in lanthanides—a consequence of the high stability of the [Xe]4f⁰ configuration (lanthanum being the only lanthanide with no 4f electrons). This oxidation state preference arises because removal of all three valence electrons (5d¹6s²) achieves a noble-gas core, rendering further oxidation energetically prohibitive [5] [8].

The ionic character of LaAs (electronegativity difference Δχ = 1.2) provided early evidence for the limited covalency in lanthanide bonding. In LaAs, lanthanum's 5d orbitals participate minimally in bonding due to poor overlap with arsenic's 4p orbitals. This contrasts sharply with actinide arsenides like uranium arsenide (UAs), where 5f orbitals engage in covalent interactions. Spectroscopic studies of LaAs confirmed charge transfer occurs primarily through electrostatic forces, with La³⁺ exhibiting near-free-ion behavior—a hallmark of lanthanide compounds [5] [10].

In coordination chemistry, LaAs inspired designs of molecular arsenide complexes. The octahedral [AsLaAs₆]⁹⁻ coordination environment in LaAs served as a structural motif for synthesizing discrete clusters like [La(AsPh₂)₆]³⁻ (where Ph = phenyl). These complexes validated theoretical models of sterically driven coordination geometries, where ligand bulk dictates polyhedron shape rather than orbital hybridization. LaAs-derived insights also accelerated catalytic applications; lanthanum arsenide surfaces exhibit unique activity in nitrogen activation, a property mirrored in molecular La(III) complexes with arsenide ligands [2] [10].

The compound further aided understanding of f⁰ electronic configurations. With no 4f electrons, LaAs lacks the sharp f-f transitions characteristic of other lanthanides, simplifying interpretation of optical spectra. This "blank slate" property made LaAs indispensable for isolating effects of the arsenide ligand on electronic structure, later extrapolated to heavier f-block elements [5] [8].

Table 3: Influence of LaAs on f-Block Coordination Concepts

ConceptRole of LaAsImpact on Chemistry
Oxidation state stabilityExemplified inertness of La(III) stateRationalized predominance of +3 state in Ln chemistry
Bonding ionicicityDemonstrated negligible 5d-orbital covalencyValidated electrostatic models for Ln-As interactions
Coordination geometryShowed octahedral sites devoid of orbital directionalityGuided synthesis of sterically controlled complexes
f⁰ configurationProvided "transition metal-like" baselineIsolated ligand field effects in f-block systems

Concluding Remarks

Lanthanum arsenide remains a foundational material in rare-earth semiconductor science and f-block coordination chemistry. Its historical synthesis milestones established key methodologies for lanthanide pnictide research, while its structural and electronic properties continue to inform the design of functional materials exploiting the distinctive chemistry of f-elements.

Properties

CAS Number

12255-04-8

Product Name

Lanthanum arsenide

IUPAC Name

arsanylidynelanthanum

Molecular Formula

AsLa

Molecular Weight

213.8271 g/mol

InChI

InChI=1S/As.La

InChI Key

RUEOHXYHAQIUNM-UHFFFAOYSA-N

Canonical SMILES

[As]#[La]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.